molecular formula C8H14O B13461084 2-(3-Methylidenecyclobutyl)propan-2-ol

2-(3-Methylidenecyclobutyl)propan-2-ol

Cat. No.: B13461084
M. Wt: 126.20 g/mol
InChI Key: MEXXBFUYGXLVPV-UHFFFAOYSA-N
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Description

2-(3-Methylidenecyclobutyl)propan-2-ol is an organic compound characterized by a hydroxyl group (-OH) attached to a carbon atom that is part of a cyclobutyl ring. This compound is a type of alcohol, specifically a tertiary alcohol, due to the presence of the hydroxyl group on a carbon atom that is bonded to three other carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylidenecyclobutyl)propan-2-ol can be achieved through various methods. One common approach involves the reaction of a cyclobutyl derivative with a suitable reagent to introduce the hydroxyl group. For example, a Grignard reaction can be employed, where a cyclobutyl halide reacts with a Grignard reagent followed by hydrolysis to yield the desired alcohol.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydration of cyclobutyl derivatives. This process typically uses catalysts such as sulfuric acid or phosphoric acid to facilitate the addition of water to the cyclobutyl compound, resulting in the formation of the alcohol.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylidenecyclobutyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form hydrocarbons.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace the hydroxyl group with halogens.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of hydrocarbons.

    Substitution: Formation of halogenated compounds.

Scientific Research Applications

2-(3-Methylidenecyclobutyl)propan-2-ol has various applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Methylidenecyclobutyl)propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group plays a crucial role in these interactions, facilitating hydrogen bonding and other molecular interactions that influence the compound’s biological activity.

Comparison with Similar Compounds

2-(3-Methylidenecyclobutyl)propan-2-ol can be compared with other similar compounds, such as:

    Cyclobutanol: A simpler cyclobutyl alcohol with a hydroxyl group attached directly to the cyclobutyl ring.

    2-Methyl-2-propanol: A tertiary alcohol with a similar structure but without the cyclobutyl ring.

The uniqueness of this compound lies in its specific structure, which combines the cyclobutyl ring with a tertiary alcohol, resulting in distinct chemical and physical properties.

Properties

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

2-(3-methylidenecyclobutyl)propan-2-ol

InChI

InChI=1S/C8H14O/c1-6-4-7(5-6)8(2,3)9/h7,9H,1,4-5H2,2-3H3

InChI Key

MEXXBFUYGXLVPV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1CC(=C)C1)O

Origin of Product

United States

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